Cas no 30446-99-2 (2-methyl-1-benzothiophene-3-carbaldehyde)
2-methyl-1-benzothiophene-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Methylbenzo[b]thiophene-3-carbaldehyde
- 2-methyl-1-benzothiophene-3-carbaldehyde
- 2-methyl-1-benzothiophene-3-carbaldehyde(SALTDATA: FREE)
- 2-Methyl-benzo[b]thiophene-3-carbaldehyde
- 2-methylBenzo[b]thiophene-3-carboxaldehyde
- 2-Methylbenzo<b>thiophen-3-carbaldehyd
- F2167-9493
- DTXSID10396264
- SY239400
- EN300-185472
- MFCD01651753
- GDAUIGNXYBQHNU-UHFFFAOYSA-N
- Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-
- SCHEMBL1093585
- AKOS006283719
- CHEMBRDG-BB 4012562
- F11142
- Z1162445919
- 30446-99-2
- DA-25811
- AS-46988
- CS-0072853
-
- MDL: MFCD01651753
- Inchi: 1S/C10H8OS/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-6H,1H3
- InChI Key: GDAUIGNXYBQHNU-UHFFFAOYSA-N
- SMILES: S1C(C)=C(C=O)C2C=CC=CC1=2
Computed Properties
- Exact Mass: 176.03000
- Monoisotopic Mass: 176.03
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 45.3Ų
Experimental Properties
- Density: 1.25
- Boiling Point: 318.9°C at 760 mmHg
- Flash Point: 146.7°C
- Refractive Index: 1.692
- PSA: 45.31000
- LogP: 3.02220
2-methyl-1-benzothiophene-3-carbaldehyde Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-methyl-1-benzothiophene-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM281698-250mg |
2-Methyl-1-benzothiophene-3-carbaldehyde |
30446-99-2 | 95%+ | 250mg |
$86 | 2021-06-16 | |
| Chemenu | CM281698-1g |
2-Methyl-1-benzothiophene-3-carbaldehyde |
30446-99-2 | 95%+ | 1g |
$215 | 2021-06-16 | |
| Chemenu | CM281698-5g |
2-Methyl-1-benzothiophene-3-carbaldehyde |
30446-99-2 | 95%+ | 5g |
$791 | 2021-06-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X57035-5g |
2-Methylbenzo[b]thiophene-3-carbaldehyde |
30446-99-2 | 95% | 5g |
¥1470.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X57035-250mg |
2-Methylbenzo[b]thiophene-3-carbaldehyde |
30446-99-2 | 95% | 250mg |
¥157.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X57035-1g |
2-Methylbenzo[b]thiophene-3-carbaldehyde |
30446-99-2 | 95% | 1g |
¥433.0 | 2023-09-05 | |
| TRC | B486278-50mg |
2-Methyl-1-benzothiophene-3-carbaldehyde |
30446-99-2 | 50mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B486278-100mg |
2-Methyl-1-benzothiophene-3-carbaldehyde |
30446-99-2 | 100mg |
$ 65.00 | 2022-06-01 | ||
| TRC | B486278-500mg |
2-Methyl-1-benzothiophene-3-carbaldehyde |
30446-99-2 | 500mg |
$ 210.00 | 2022-06-01 | ||
| Matrix Scientific | 129384-1g |
2-Methyl-benzo[b]thiophene-3-carbaldehyde, 95%+ |
30446-99-2 | 95% | 1g |
$702.00 | 2023-09-05 |
2-methyl-1-benzothiophene-3-carbaldehyde Suppliers
2-methyl-1-benzothiophene-3-carbaldehyde Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 2-methyl-1-benzothiophene-3-carbaldehyde
Introduction to 2-methyl-1-benzothiophene-3-carbaldehyde (CAS No. 30446-99-2) and Its Emerging Applications in Chemical Biology
2-methyl-1-benzothiophene-3-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 30446-99-2, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile reactivity. This compound belongs to the benzothiophene family, a class of molecules characterized by a fused benzene and thiophene ring system, which is widely recognized for its presence in numerous natural products and bioactive molecules. The aldehyde functional group at the 3-position of the benzothiophene core enhances its utility as a synthetic intermediate, enabling diverse chemical transformations that are pivotal in drug discovery and material science.
The structural motif of 2-methyl-1-benzothiophene-3-carbaldehyde consists of a thiophene ring connected to a benzene ring, with a methyl substituent at the 2-position and an aldehyde group at the 3-position. This specific arrangement imparts distinct electronic and steric properties, making it an attractive scaffold for designing novel bioactive compounds. The presence of the aldehyde group not only facilitates condensation reactions but also allows for further derivatization into more complex structures, such as Schiff bases, imines, and tetrahydroquinolines, which have been extensively explored for their pharmacological potential.
In recent years, 2-methyl-1-benzothiophene-3-carbaldehyde has been extensively studied for its role in developing small-molecule inhibitors targeting various biological pathways. One of the most compelling areas of research has been its application in anticancer drug design. The benzothiophene scaffold is known to exhibit inhibitory effects on kinases and other enzymes involved in tumor progression. For instance, studies have demonstrated that derivatives of 2-methyl-1-benzothiophene-3-carbaldehyde can interact with the active sites of tyrosine kinases, thereby disrupting signaling cascades that promote cell proliferation and survival. These findings have laid the groundwork for exploring this compound as a lead structure in oncology research.
Moreover, the aldehyde functionality of 2-methyl-1-benzothiophene-3-carbaldehyde has been leveraged to develop probes for studying protein-protein interactions. Aldehydes are well-known for their ability to form covalent bonds with nucleophilic residues such as cysteine, allowing researchers to design affinity probes that selectively label target proteins. This approach has been instrumental in elucidating complex protein networks and identifying key players in diseases such as neurodegeneration and inflammation. The versatility of 2-methyl-1-benzothiophene-3-carbaldehyde as a chemical tool underscores its importance in modern biochemical research.
Another emerging application of 2-methyl-1-benzothiophene-3-carbaldehyde lies in its potential as a precursor for organic electronic materials. The benzothiophene core is a prominent building block in conjugated polymers used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Researchers have harnessed the reactivity of 2-methyl-1-benzothiophene-3-carbaldehyde to synthesize novel monomers that enhance the performance of these materials. For example, polymerization of derivatives derived from this compound has yielded high-molecular-weight polymers with tunable optoelectronic properties, making them promising candidates for next-generation electronic devices.
The synthesis of 2-methyl-1-benzothiophene-3-carbaldehyde itself is another area where innovation has been prominent. Traditional synthetic routes often involve multi-step processes that can be inefficient and require harsh conditions. However, recent advances in catalytic methods have enabled more streamlined and sustainable production methods. For instance, palladium-catalyzed cross-coupling reactions have been employed to construct the benzothiophene core efficiently. Additionally, biocatalytic approaches using engineered enzymes have shown promise in achieving regioselective transformations, reducing waste and improving yields.
In conclusion, 2-methyl-1-benzothiophene-3-carbaldehyde (CAS No. 30446-99-2) represents a structurally intriguing compound with broad applications across multiple disciplines. Its role in anticancer drug discovery, protein interaction studies, and organic electronics highlights its significance as both a synthetic intermediate and a functional material. As research continues to uncover new methodologies for its synthesis and application, this compound is poised to remain at the forefront of chemical biology innovation.
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